molecular formula C18H13ClF3N3O5 B3986672 5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B3986672
M. Wt: 443.8 g/mol
InChI Key: OHQJZGUTAFDIPH-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound featuring a diazinan-2-one core substituted with a 4-chlorobenzoyl group at position 5, a 3-nitrophenyl group at position 6, and a hydroxyl and trifluoromethyl group at position 2. Its molecular formula is C₁₈H₁₃ClF₃N₃O₅, with a molecular weight of 460.76 g/mol (CAS: R834483) . The trifluoromethyl and nitro groups contribute to its electron-deficient aromatic system, enhancing stability and reactivity, while the hydroxyl group may facilitate hydrogen bonding.

Properties

IUPAC Name

5-(4-chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O5/c19-11-6-4-9(5-7-11)15(26)13-14(10-2-1-3-12(8-10)25(29)30)23-16(27)24-17(13,28)18(20,21)22/h1-8,13-14,28H,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQJZGUTAFDIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the diazinanone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The chlorobenzoyl, hydroxy, nitrophenyl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving reagents such as chlorobenzoyl chloride, nitrobenzene, and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of 4-keto-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one.

    Reduction: Formation of 5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-aminophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological assays: Used in assays to study its effects on biological systems.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Materials science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The target compound ’s 4-chlorobenzoyl and 3-nitrophenyl groups confer high lipophilicity (logP ~3.5 estimated), limiting aqueous solubility.
  • The 3-ethoxy-4-hydroxyphenyl derivative (CAS 474005-43-1) exhibits improved solubility due to its polar ethoxy and hydroxyl groups, with logP ~2.8 .
  • The 4-hydroxyphenyl analog (CAS 374561-32-7) has even lower logP (~2.2), favoring pharmacokinetic absorption .

Reactivity and Stability

  • The trifluoromethyl group in all compounds enhances metabolic stability by resisting oxidative degradation, a feature critical for agrochemical applications .

Crystallographic and Conformational Insights

  • X-ray crystallography using SHELXL reveals that the diazinan-2-one core adopts a chair conformation in the target compound, stabilized by intramolecular hydrogen bonds between the hydroxyl and carbonyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

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